3-bromo-4-methoxy-N-[(3-oxo-1-piperazinyl)carbonothioyl]benzamide 3-bromo-4-methoxy-N-[(3-oxo-1-piperazinyl)carbonothioyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1000597
InChI: InChI=1S/C13H14BrN3O3S/c1-20-10-3-2-8(6-9(10)14)12(19)16-13(21)17-5-4-15-11(18)7-17/h2-3,6H,4-5,7H2,1H3,(H,15,18)(H,16,19,21)
SMILES: COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCNC(=O)C2)Br
Molecular Formula: C13H14BrN3O3S
Molecular Weight: 372.24 g/mol

3-bromo-4-methoxy-N-[(3-oxo-1-piperazinyl)carbonothioyl]benzamide

CAS No.:

Cat. No.: VC1000597

Molecular Formula: C13H14BrN3O3S

Molecular Weight: 372.24 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-4-methoxy-N-[(3-oxo-1-piperazinyl)carbonothioyl]benzamide -

Specification

Molecular Formula C13H14BrN3O3S
Molecular Weight 372.24 g/mol
IUPAC Name 3-bromo-4-methoxy-N-(3-oxopiperazine-1-carbothioyl)benzamide
Standard InChI InChI=1S/C13H14BrN3O3S/c1-20-10-3-2-8(6-9(10)14)12(19)16-13(21)17-5-4-15-11(18)7-17/h2-3,6H,4-5,7H2,1H3,(H,15,18)(H,16,19,21)
Standard InChI Key UGMJLPMDTMUYDV-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCNC(=O)C2)Br
Canonical SMILES COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCNC(=O)C2)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator